3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
QRWYHVHXYVASHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-acetylenic oximes with catalysts such as AuCl3, leading to the formation of substituted isoxazoles . Another approach includes the use of primary nitro compounds and aldehydes or activated ketones, which undergo condensation reactions to form isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and metal-free synthetic routes are gaining popularity due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
The isoxazole ring in 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole participates in [3+2] cycloadditions with dipolarophiles. For example:
-
Reaction with Tosylmethyl Isocyanide (TosMIC): Under basic conditions (KOH or DBU in CH₃CN), TosMIC reacts with styrylisoxazole derivatives to form polysubstituted 3-(isoxazol-5-yl)pyrroles via a stepwise mechanism involving adduct formation, cyclization, and elimination .
Mechanistic Pathway:
-
Base-induced generation of a nitrile ylide from TosMIC.
-
[3+2] Cycloaddition with the isoxazole’s alkene moiety.
-
Intramolecular cyclization and elimination of toluenesulfinate to yield fused pyrrole products .
| Reagents | Conditions | Yield (%) | Product Class |
|---|---|---|---|
| TosMIC, DBU | CH₃CN, RT, 1 h | 84–87 | Polysubstituted pyrroles |
| KOH | CH₃CN, RT, 6 h | 87 | Isoxazolylpyrroles |
Metal-Catalyzed Functionalization
Copper-mediated reactions enable functional group introduction at the pyrrole ring:
-
Copper(II) Nitrate/KI System: In dioxane at 60–80°C, the compound reacts with maleimides to form pyrrolo[3,4-d]isoxazole-dione derivatives via radical pathways. For example, reaction with 1-phenyl-1H-pyrrole-2,5-dione yields 3,5-diphenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione in 73% yield .
Key Conditions:
Nucleophilic and Electrophilic Substitutions
The electron-rich pyrrole ring undergoes regioselective substitutions:
-
Electrophilic Aromatic Substitution: Nitration and halogenation occur preferentially at the pyrrole’s α-positions due to higher electron density.
-
Nucleophilic Attack: Alkylation at the isoxazole’s oxygen or nitrogen sites is facilitated by Lewis acids (e.g., BF₃·OEt₂) .
Example Reaction:
-
Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at the pyrrole’s C-2 position, enhancing structural diversity for biological screening .
1,3-Dipolar Cycloadditions with Azomethine N-Oxides
The compound reacts with azomethine N-oxides to form spirocyclic pyrrolo-isoxazolidines. For instance:
-
Reaction with N-Aryl Maleimides: Under mild conditions, stereoisomeric 2,3,5-triaryl-4H-pyrrolo[3,4-d]isoxazole-4,6-diones are synthesized in >85% yields .
Mechanism:
-
Generation of azomethine N-oxide dipoles.
-
[3+2] Cycloaddition with the isoxazole’s π-system.
Comparative Reactivity of Analogues
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]isoxazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of several cancer cell lines in vitro, suggesting its potential as a lead compound for developing new anticancer agents .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its derivatives have shown activity against a range of pathogens, including bacteria and fungi. In one study, modifications to the pyrrolo[3,2-d]isoxazole structure enhanced its efficacy against resistant strains of bacteria, highlighting its potential in addressing antibiotic resistance issues in clinical settings .
3. Neuroprotective Effects
Another promising application is in neuroprotection. Research has indicated that 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In experimental models, the compound demonstrated the ability to reduce neuroinflammation and improve cognitive function .
Materials Science
1. Organic Electronics
In materials science, 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has been explored for use in organic electronic devices due to its semiconducting properties. Its incorporation into polymer matrices has shown promise in enhancing charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural features of the compound allow for effective π-π stacking interactions, which are crucial for improving device performance .
2. Photocatalysis
The compound's unique structure also makes it suitable for photocatalytic applications. Studies have investigated its ability to facilitate photochemical reactions under visible light irradiation. This property is particularly valuable in environmental chemistry for applications such as pollutant degradation and water splitting for hydrogen production .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed; potential lead compound identified |
| Antimicrobial Properties | Assessment against resistant bacterial strains | Enhanced efficacy noted with structural modifications; important for addressing antibiotic resistance |
| Neuroprotective Effects | Investigation in neurodegenerative disease models | Reduction in oxidative stress and improved cognitive function demonstrated |
| Organic Electronics | Development of OLEDs using the compound | Improved charge transport properties leading to enhanced device efficiency |
| Photocatalysis | Study on photocatalytic degradation of pollutants | Effective under visible light; potential applications in environmental remediation |
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined pyrrolo and isoxazole structure, which imparts distinct chemical and biological properties.
Biological Activity
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- CAS Number : 2135829-66-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]isoxazole derivatives. In one study, several compounds were tested against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values significantly lower than that of the standard drug 5-fluorouracil.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | HCT-116 | 6.3 |
| 8 | HCT-116 | 9.7 |
| 10 | HCT-116 | 8.2 |
| 11 | PC3 | 8.0 |
| 15 | PC3 | 18.0 |
These findings suggest that the compound possesses strong cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. A study evaluated various isoxazole derivatives for their efficacy against bacterial strains. The results indicated that certain pyrrolo[3,2-d]isoxazole derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents in treating infections .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to pyrrolo[3,2-d]isoxazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds from this class have shown effectiveness in reducing nitric oxide production in macrophages, which is crucial for inflammatory response modulation .
Neuroprotective Activity
Neuroprotective effects have been observed with pyrrolo-isoxazole derivatives, particularly in models of neurodegenerative diseases. One study reported that these compounds could inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. The most potent derivative demonstrated an IC50 value lower than that of donepezil, a standard AChE inhibitor.
| Compound ID | AChE Inhibition IC50 (nM) |
|---|---|
| 8ia | 17.5 |
| Donepezil | 21.5 |
This suggests that these derivatives may offer therapeutic benefits for cognitive disorders by enhancing cholinergic function .
Case Studies
- Cytotoxicity Study : In a comparative study involving various pyrrolo[3,2-d]isoxazole compounds against human cancer cell lines, it was found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others. This highlights the importance of structural modifications in optimizing biological activity.
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives improved cognitive function in scopolamine-induced amnesia models in mice, indicating their potential for treating memory-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
